2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide
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Overview
Description
The compound contains several functional groups including an imidazole ring, two fluorophenyl groups, a sulfanyl group, and a dimethoxyphenyl group. Imidazole rings are found in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine . Fluorophenyl groups are often used in medicinal chemistry due to the unique properties of fluorine. The dimethoxyphenyl group is a common motif in natural products and pharmaceuticals .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the imidazole ring and the various substituents. The electronic properties of the molecule will be heavily influenced by the fluorine atoms and the methoxy groups .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of fluorine atoms could increase the compound’s lipophilicity, potentially affecting its absorption and distribution in the body .Scientific Research Applications
Radioligand Synthesis for PET Imaging
The chemical structure of 2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide shares similarities with compounds used in the synthesis of radioligands for Positron Emission Tomography (PET) imaging. For instance, fluoroproxyfan, a potential histamine H3 receptor ligand, was labeled with 18F for clinical PET studies, involving the O-alkylation of a related imidazolyl compound with 4-[18F]fluorobenzyl bromide (Iwata et al., 2000). Similarly, derivatives like 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which resemble the target compound's structure, have been synthesized as selective ligands for the translocator protein (18 kDa), with DPA-714 being a notable example successfully labeled with fluorine-18 for PET imaging (Dollé et al., 2008).
Antioxidant and Antibacterial Activities
Compounds with imidazolyl and sulfonamide groups have been investigated for their potential antioxidant and antibacterial activities. For example, sulfonamide derivatives have shown considerable cytotoxic activity against various cancer cell lines (Ghorab et al., 2015). Moreover, amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles, which share structural features with the compound of interest, exhibited significant antioxidant activity, with some derivatives outperforming standard antioxidants like Ascorbic acid (Talapuru et al., 2014).
Mechanism of Action
Target of Action
It is known that compounds containing theindole nucleus and imidazole moiety have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, suggesting that they may interact with a variety of molecular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds containing theindole nucleus and imidazole moiety are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
These include pathways involved in antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Compounds containing theindole nucleus and imidazole moiety are known to have diverse pharmacokinetic properties . These properties can significantly impact the bioavailability of these compounds.
Result of Action
Compounds containing theindole nucleus and imidazole moiety have been found to have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the solubility of a compound in water and other solvents can affect its bioavailability and distribution within the body . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O3S/c1-32-22-11-6-16(12-23(22)33-2)21-14-30(20-9-7-17(26)8-10-20)25(29-21)34-15-24(31)28-19-5-3-4-18(27)13-19/h3-14H,15H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGSVMDVDPGLKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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